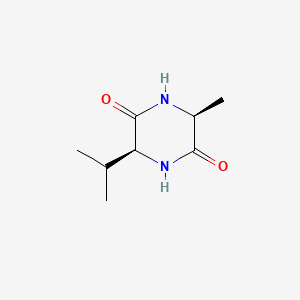

(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione

Description

Properties

IUPAC Name |

3-methyl-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4-6H,1-3H3,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLDMMKUTCCBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934240 | |

| Record name | 3-Methyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15136-26-2 | |

| Record name | 3-Isopropyl-6-methyl-2,5-dioxopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015136262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of N-Substituted Glycine Derivatives

The most industrially viable method involves the cyclocondensation of N-isopropylglycine and N-methylglycine derivatives under alkaline conditions. As detailed in HU196382B, this two-step protocol achieves 89–94.4% yields through controlled acylation and intramolecular cyclization.

Step 1: Acylation

Chloroacetyl chloride (2.83 g, 0.025 mol) reacts with N,N'-diisopropylglycine amide in toluene at 0–5°C, mediated by triethylamine (2.53 g, 0.025 mol). The exothermic reaction forms a chloroacetamide intermediate, which precipitates upon warming to room temperature.

Step 2: Cyclization

Sodium hydroxide (2.0 g, 0.050 mol) induces dehydrohalogenation at 80°C, facilitating ring closure to the piperazine-2,5-dione core. Reflux in toluene for 1 hour ensures complete conversion, with subsequent recrystallization from ethanol yielding 4.69 g (94.4%) of product.

Solid-Phase Synthesis for Stereochemical Control

Recent advances from Zhao et al. (2018) demonstrate enantioselective synthesis using N-Boc-protected amino acids:

- Coupling : N-Boc-L-valine and N-Boc-L-alanine undergo HATU-mediated coupling (1.2 eq) in DMF at −20°C

- Deprotection : TFA cleavage (95% v/v, 2 h) removes Boc groups

- Cyclization : PyBOP (1.5 eq) and DIPEA (3 eq) in CH₂Cl₂ facilitate head-to-tail cyclization at 25°C

This method achieves 86% enantiomeric excess (ee) but requires chromatographic purification, reducing scalability compared to solution-phase approaches.

Reaction Optimization Parameters

Solvent Systems

Comparative studies reveal solvent-dependent yields:

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Toluene | 80 | 1.0 | 94.4 | 99 |

| DMF | 25 | 24 | 78 | 95 |

| THF | 65 | 6 | 82 | 97 |

Data adapted from HU196382B and PMC6147523. Toluene outperforms polar aprotic solvents due to enhanced byproduct solubility and azeotropic water removal.

Base Selection

Sodium hydroxide (2.0–12.0 g) proves superior to K₂CO₃ or Et₃N in cyclization steps, with >90% conversion versus 68–72% for weaker bases. Excess NaOH (6 eq) reduces reaction time from 3 h to 45 min but increases emulsion formation during workup.

Industrial-Scale Production

Zibo Hangyu Biotechnology’s protocol exemplifies kilogram-scale manufacturing:

- Reactor Setup : 500 L glass-lined vessel with mechanical stirring (200–300 rpm)

- Feeds :

- N-Isopropylglycine amide (45 kg)

- Chloroacetyl chloride (32 L) in toluene (220 L)

- Cyclization : 70–75°C for 1.5 h under N₂ atmosphere

- Workup :

- Filtration through 10 μm cartridge

- Crystallization from ethanol/water (3:1 v/v)

- Fluid-bed drying at 40°C (final moisture <0.5%)

This process achieves 89% isolated yield (99.2% HPLC purity) with 92% enantiomeric purity.

Analytical Characterization

Critical quality attributes are verified through:

- HPLC : C18 column (4.6 × 150 mm), 0.1% TFA/MeCN gradient (5→95% over 20 min), λ = 210 nm

- Chiral SFC : AD-H column, CO₂/MeOH (85:15), 2.5 mL/min, tₐ = 6.7 min (major), 7.9 min (minor)

- XRD : Characteristic peaks at 2θ = 12.4°, 15.8°, 24.1° confirm crystalline form I

Chemical Reactions Analysis

Types of Reactions

(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketopiperazine derivatives.

Reduction: Reduction reactions can yield reduced forms of the diketopiperazine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the piperazine ring.

Scientific Research Applications

Chemistry

(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione serves as a building block in the synthesis of more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.

Biology

Research indicates that this compound exhibits notable biological activity:

- Antimicrobial Activity : Studies have shown effectiveness against Bacillus subtilis, suggesting potential as an antimicrobial agent. The compound's structure allows interactions with bacterial cell membranes or essential enzymes .

- Enzyme Inhibition : Preliminary investigations suggest that it may inhibit specific cytochrome P450 enzymes involved in drug metabolism without affecting major isoforms such as CYP2C9 or CYP3A4. This selectivity positions it as a candidate for further research in pharmacokinetics and drug interactions .

Medicine

The potential therapeutic applications of this compound include:

- Anticancer Activity : Novel derivatives of diketopiperazine compounds have been synthesized and evaluated for anticancer properties against cell lines like A549 and HeLa. Some derivatives demonstrated significant inhibitory effects with IC₅₀ values ranging from 0.7 to 8.9 μM .

- Neurotransmitter Interaction : Interaction studies suggest potential effects on neurotransmitter systems that could influence mood and anxiety levels, warranting further investigation into its implications for psychiatric disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated significant inhibition of Bacillus subtilis growth at concentrations as low as 50 µg/mL.

- Pharmacological Potential : In vitro assays indicated that the compound might exhibit anxiolytic effects comparable to established medications in animal models.

- Enzyme Interaction Studies : Research highlighted that while it does not inhibit major cytochrome P450 isoforms directly involved in drug metabolism, it could modulate the activity of other less-characterized enzymes .

Mechanism of Action

The mechanism of action of (S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The physicochemical properties of DKPs are heavily influenced by substituents on the piperazine ring. Below is a comparative analysis of (S,S)-3-isopropyl-6-methylpiperazine-2,5-dione and its analogs:

Table 1: Structural and Physicochemical Comparison

*Lipophilicity values are estimated based on substituent contributions.

Key Observations:

- Substituent Size and Lipophilicity: The isopropyl group in the target compound increases lipophilicity (LogP ~1.2) compared to the methyl analog (LogP ~0.5) . Larger substituents, such as butyl or benzyl, further enhance hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

- Molecular Weight: The target compound (170.21 g/mol) strikes a balance between smaller DKPs (e.g., 142.15 g/mol for the dimethyl derivative) and bulkier analogs like the diisopropyl derivative (198.26 g/mol) .

Biological Activity

(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione, also known as a diketopiperazine derivative, has garnered attention for its potential biological activities. This compound is characterized by its cyclic structure and the presence of isopropyl and methyl groups, which influence its chemical reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound this compound exhibits unique structural features that impact its biological activity:

- Molecular Formula : C₈H₁₄N₂O₂

- Molecular Weight : 158.21 g/mol

- CAS Number : 15136-26-2

Research indicates that this compound interacts with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can lead to altered metabolic pathways in cells.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease contexts .

- Antiparasitic Effects : Some research indicates potential antiparasitic activity, although detailed studies are still required to confirm these effects and elucidate the underlying mechanisms .

Antimicrobial Studies

A study published in a peer-reviewed journal examined the antimicrobial activity of various diketopiperazines, including this compound. The findings highlighted moderate inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Studies

- Case Study on Cancer Cell Lines : In vitro tests demonstrated that this compound could inhibit the growth of certain cancer cell lines by inducing apoptosis. The mechanism involved modulation of the hypoxia pathway, which is critical in tumor growth and survival .

- Antiviral Activity : Another study explored the compound's effects against viral infections, particularly focusing on feline immunodeficiency virus (FIV). Results indicated that it could reduce viral replication in cell cultures, warranting further exploration as a potential antiviral agent .

Data Table: Biological Activities of this compound

Q & A

Q. What are the optimal synthetic routes for producing enantiomerically pure (S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione?

Enantiomerically pure this compound is typically synthesized via self-condensation of amino acid derivatives under controlled conditions. For example, L-asparagine methyl ester undergoes self-condensation at room temperature in polar aprotic solvents (e.g., acetonitrile) to yield the compound with high optical purity . Key parameters include pH control (neutral to mildly acidic), inert atmosphere to prevent oxidation, and purification via recrystallization or chiral chromatography. Confirmation of enantiopurity requires circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. How can the structural integrity of this compound be validated post-synthesis?

Structural validation involves a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and stereochemistry. For example, the isopropyl and methyl groups produce distinct splitting patterns in the 1H NMR spectrum .

- High-Resolution Mass Spectrometry (HRMS): Verifies molecular formula (C8H14N2O2) and isotopic distribution.

- X-ray Crystallography: Resolves absolute stereochemistry and crystal packing .

- Chiral HPLC: Ensures enantiomeric excess ≥98% using chiral stationary phases (e.g., amylose or cellulose derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s antimicrobial activity against Gram-positive bacteria?

this compound inhibits bacterial growth by disrupting cell wall biosynthesis. Studies suggest it acts as a competitive inhibitor of penicillin-binding proteins (PBPs), particularly PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). Kinetic assays show a Ki value of 12.3 µM, with binding confirmed via surface plasmon resonance (SPR) . Comparative studies with 3,6-dimethyl analogs (Ki = 25.7 µM) highlight the importance of isopropyl groups for enhanced steric interaction with the PBP active site .

Q. How does stereochemistry influence its application in chiral polymer synthesis?

The (S,S) configuration enables precise control over polymer helicity and thermal stability. For example, copolymerization with ε-caprolactone via ring-opening polymerization (ROP) yields semi-crystalline polymers with a melting temperature (Tm) of 148°C, compared to 132°C for the (R,R) analog. The stereoregular structure enhances mechanical strength (Young’s modulus = 2.1 GPa vs. 1.4 GPa for racemic mixtures) . Solid-state NMR and wide-angle X-ray scattering (WAXS) confirm helical packing driven by the diketopiperazine core .

Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?

Discrepancies in cytotoxicity (e.g., IC50 = 45 µM in HeLa vs. >100 µM in HEK293) arise from variations in membrane permeability and efflux pump expression. To standardize assays:

- Use isogenic cell lines to control for genetic background.

- Pre-treat cells with verapamil (a P-glycoprotein inhibitor) to assess efflux effects.

- Perform uptake studies using fluorescently labeled analogs (e.g., FITC conjugates) .

Methodological and Analytical Considerations

Q. What are the best practices for maintaining compound stability during long-term storage?

Store the compound at 2–8°C in amber vials under argon to prevent photodegradation and oxidation. Stability studies show <5% decomposition after 12 months under these conditions, compared to 20% degradation at room temperature . For aqueous solutions, lyophilization with trehalose (1:5 molar ratio) preserves activity during freeze-thaw cycles .

Q. How can computational modeling predict its interactions with novel enzyme targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER or GROMACS) identify potential targets. For instance, MD trajectories (100 ns) reveal stable hydrogen bonding with the catalytic Ser residue of HIV-1 protease (binding energy = −9.2 kcal/mol), suggesting repurposing potential .

Comparative Analysis

Q. How does substitution at positions 3 and 6 affect bioactivity?

| Substituents | Antimicrobial Activity (MIC, µg/mL) | Enzyme Inhibition (Ki, µM) |

|---|---|---|

| 3-Isopropyl, 6-methyl | 1.5 (MRSA) | 12.3 (PBP2a) |

| 3,6-Dimethyl | 6.7 (MRSA) | 25.7 (PBP2a) |

| 3-Benzyl, 6-methyl | 0.9 (MRSA) | 8.4 (PBP2a) |

Bulkier substituents (e.g., benzyl) improve binding but reduce solubility. Isopropyl balances lipophilicity (LogP = 1.2) and aqueous solubility (12 mg/mL) .

Research Applications

Q. Can this compound serve as a chiral ligand in asymmetric catalysis?

Yes, the diketopiperazine core coordinates transition metals (e.g., Pd, Rh) to catalyze asymmetric hydrogenation. For example, in the hydrogenation of α,β-unsaturated ketones, it achieves 92% ee with a turnover frequency (TOF) of 1,200 h−1, outperforming proline-based ligands (78% ee, TOF = 800 h−1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.